molecular formula C10H17NOSi B13788404 (3-Ethoxypyridin-2-yl)-trimethylsilane

(3-Ethoxypyridin-2-yl)-trimethylsilane

Cat. No.: B13788404
M. Wt: 195.33 g/mol
InChI Key: IONPWQMSGILHBK-UHFFFAOYSA-N
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Description

(3-Ethoxypyridin-2-yl)-trimethylsilane is an organosilicon compound that features a pyridine ring substituted with an ethoxy group at the 3-position and a trimethylsilyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxypyridin-2-yl)-trimethylsilane typically involves the reaction of 3-ethoxypyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

3-Ethoxypyridine+Trimethylsilyl chlorideThis compound+Hydrochloric acid\text{3-Ethoxypyridine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} 3-Ethoxypyridine+Trimethylsilyl chloride→this compound+Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypyridin-2-yl)-trimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the trimethylsilyl group.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

Scientific Research Applications

(3-Ethoxypyridin-2-yl)-trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a versatile intermediate.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Ethoxypyridin-2-yl)-trimethylsilane depends on the specific reaction it undergoes. In substitution reactions, the trimethylsilyl group acts as a leaving group, allowing nucleophiles to attack the pyridine ring. In oxidation reactions, the ethoxy group is targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxypyridin-2-yl)-trimethylsilane: Similar structure but with a methoxy group instead of an ethoxy group.

    (3-Ethoxypyridin-2-yl)-triethylsilane: Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.

    (3-Ethoxypyridin-2-yl)-dimethylsilane: Similar structure but with a dimethylsilyl group instead of a trimethylsilyl group.

Uniqueness

(3-Ethoxypyridin-2-yl)-trimethylsilane is unique due to the combination of its ethoxy and trimethylsilyl groups, which confer specific reactivity and properties. The presence of the trimethylsilyl group enhances its stability and makes it a useful intermediate in various synthetic applications.

Properties

Molecular Formula

C10H17NOSi

Molecular Weight

195.33 g/mol

IUPAC Name

(3-ethoxypyridin-2-yl)-trimethylsilane

InChI

InChI=1S/C10H17NOSi/c1-5-12-9-7-6-8-11-10(9)13(2,3)4/h6-8H,5H2,1-4H3

InChI Key

IONPWQMSGILHBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC=C1)[Si](C)(C)C

Origin of Product

United States

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